molecular formula C15H18N2O2S B513417 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 857290-13-2

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B513417
CAS No.: 857290-13-2
M. Wt: 290.4g/mol
InChI Key: MIGNRZCQVPQFOK-UHFFFAOYSA-N
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Description

4-Isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide (CAS 857290-13-2) is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 g/mol . This benzenesulfonamide derivative features a pyridinyl ring system, a common pharmacophore in medicinal chemistry. While specific biological data for this exact compound is not fully detailed in the available literature, compounds within this structural class have been extensively investigated for their inhibitory activity against various enzymes. Notably, closely related pyridinyl-benzenesulfonamides have been identified as potent inhibitors of the carbonic anhydrase (CA) family of enzymes, particularly targeting the tumor-associated isoforms CA IX and CA XII . These transmembrane isozymes are overexpressed in many hypoxic solid tumors and play a critical role in tumor pH regulation, survival, and metastasis . The primary sulfonamide group (-SO2NH2) acts as a zinc-binding group, anchoring the inhibitor to the active site of the carbonic anhydrase enzyme, while the lipophilic "tail" of the molecule, such as the isopropyl and methyl-substituted pyridinyl groups, can interact with specific hydrophobic regions in the enzyme's active site, influencing both potency and isoform selectivity . Therefore, this compound serves as a valuable research tool for scientists working in the fields of enzyme inhibition, medicinal chemistry, and oncology drug discovery, particularly for those studying the role of carbonic anhydrases in cancer progression. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11(2)13-7-9-14(10-8-13)20(18,19)17-15-6-4-5-12(3)16-15/h4-11H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGNRZCQVPQFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Cumene

The regioselective chlorosulfonation of cumene (isopropylbenzene) serves as the foundational step. Cumene reacts with chlorosulfonic acid (ClSO3_3H) under anhydrous conditions, where the electron-donating isopropyl group directs sulfonation to the para position.

Reaction Conditions

  • Reactants : Cumene (1 equiv), chlorosulfonic acid (1.2 equiv)

  • Temperature : 0–5°C (initial), then gradual warming to 25°C

  • Time : 4–6 hours

  • Workup : Quenching with ice water, extraction with dichloromethane, and drying over Na2_2SO4_4

The crude 4-isopropylbenzenesulfonyl chloride is typically obtained in 75–85% yield and purified via vacuum distillation.

Sulfonamide Formation with 2-Amino-6-methylpyridine

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate reacts with 2-amino-6-methylpyridine in a nucleophilic substitution to form the sulfonamide bond. A base, such as triethylamine (Et3_3N) or pyridine, neutralizes HCl generated during the reaction.

Standard Protocol

  • Reactants :

    • 4-Isopropylbenzenesulfonyl chloride (1 equiv)

    • 2-Amino-6-methylpyridine (1.1 equiv)

    • Triethylamine (2 equiv)

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran

  • Temperature : 0°C (initial), then stirred at room temperature

  • Time : 12–18 hours

  • Workup :

    • Dilution with water, extraction with ethyl acetate

    • Washing with brine, drying over Na2_2SO4_4

    • Solvent evaporation under reduced pressure

Yield : 70–90% after recrystallization from ethanol/water.

Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar solvents.

  • Stoichiometry : Excess amine (1.1–1.2 equiv) ensures complete consumption of sulfonyl chloride.

  • Temperature Control : Maintaining 0°C during initial mixing minimizes side reactions (e.g., sulfonate ester formation).

Alternative Synthetic Routes

Sulfonic Acid Activation

For laboratories avoiding chlorosulfonic acid, 4-isopropylbenzenesulfonic acid may be activated using phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2):

Ar-SO3H+PCl5Ar-SO2Cl+POCl3+HCl\text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{POCl}3 + \text{HCl}

Conditions : Reflux in benzene for 6 hours, yielding 80–88% sulfonyl chloride.

Solid-Phase Synthesis

Recent advances employ polymer-supported reagents for sulfonamide coupling, enabling facile purification. For example, 2-amino-6-methylpyridine immobilized on Wang resin reacts with sulfonyl chloride, followed by cleavage with trifluoroacetic acid.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts. Slow cooling to 4°C yields needle-like crystals.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.25 (d, 1H, pyridine-H3), 7.85 (d, 2H, benzene-H2/H6), 7.45 (d, 2H, benzene-H3/H5), 2.55 (s, 3H, CH3_3-pyridine), 1.25 (d, 6H, isopropyl-CH3_3).

  • IR (KBr) : 1320 cm1^{-1} (S=O asymmetric stretch), 1160 cm1^{-1} (S=O symmetric stretch).

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis prioritizes cumene and 2-amino-6-methylpyridine availability. Patent literature highlights reusable catalysts (e.g., silica-supported HCl) for chlorosulfonation to reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 2-Ethoxy-5-isopropyl-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide (BH50697)
  • Structure : Features ethoxy, methyl, and isopropyl substituents on the benzene ring.
  • Molecular Formula : C₁₈H₂₄N₂O₃S (MW: 348.46) .
  • Key Differences : The ethoxy group increases hydrophobicity compared to the unsubstituted isopropyl in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
(b) 4-Isopropyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
  • Structure : Substituted with a benzoxathiol ring (containing sulfur and oxygen) at the sulfonamide nitrogen.
  • Molecular Formula: C₁₆H₁₅NO₄S₂ (MW: 349.43) .
  • Key Differences : The benzoxathiol ring introduces additional hydrogen-bonding sites and metabolic instability due to the oxo group.

Heterocyclic Modifications at the Sulfonamide Nitrogen

(a) 4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a)
  • Structure : Contains a thiazole ring substituted with phenyl and methylsulfonyl groups.
  • Molecular Formula: Not explicitly provided, but estimated as C₂₅H₂₅N₃O₄S₂ (MW: ~519.6) .
(b) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Structure : Pyrimidine ring with fluoro-phenyl and formyl groups.
  • Molecular Formula : C₁₉H₂₀FN₃O₃S (MW: 405.45) .

Functional Group Additions

(a) N-(4-(Diethylamino)benzyl)-4-isopropyl-N-(p-tolyl)benzenesulfonamide
  • Structure: Incorporates a diethylamino-benzyl group and a p-tolyl substituent.
  • Molecular Formula : C₂₆H₃₃N₃O₂S (MW: 475.63) .
  • Key Differences: The diethylamino group introduces strong electron-donating effects, altering electronic distribution and receptor binding kinetics.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW Key Substituents Notable Biological Activity
Target Compound C₁₆H₁₈N₂O₂S ~302.4 4-Isopropyl, 6-methylpyridin-2-yl Potential enzyme inhibition
BH50697 C₁₈H₂₄N₂O₃S 348.46 Ethoxy, 4-methyl, 5-isopropyl Unreported (structural analog)
5a ~C₂₅H₂₅N₃O₄S₂ ~519.6 Thiazole, methylsulfonyl, phenyl Antibacterial, kinase inhibition
Benzoxathiol Derivative C₁₆H₁₅NO₄S₂ 349.43 2-Oxo-1,3-benzoxathiol Metabolic instability likely
Pyrimidine Derivative C₁₉H₂₀FN₃O₃S 405.45 Pyrimidine, fluoro-phenyl, formyl Unreported (structural analog)

Biological Activity

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with an isopropyl substituent and a 6-methyl-2-pyridinyl moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active sites of target enzymes, inhibiting their activity. This interaction disrupts various biochemical pathways, leading to the observed biological effects, such as:

  • Antimicrobial Activity : Inhibition of bacterial growth by targeting key enzymes involved in bacterial metabolism.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae8 µg/mL

These results suggest that the compound may serve as a potent antibacterial agent, especially against Gram-positive bacteria.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In one study, it was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α150 ± 1050 ± 5
IL-6120 ± 830 ± 3

This data indicates that treatment with this compound significantly lowers cytokine levels, suggesting a strong anti-inflammatory effect.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics like cefixime and azithromycin .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory mechanisms of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema and inflammatory cell infiltration, supporting its potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-isopropylbenzenesulfonyl chloride and 2-amino-6-methylpyridine under basic conditions. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing intermediates .
  • Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition of the pyridine moiety .
  • Catalytic Bases : Triethylamine or potassium carbonate facilitates deprotonation of the amine group, accelerating sulfonamide bond formation .
  • Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >85% purity. Confirm purity using HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).
    • ¹³C NMR : Confirm sulfonamide linkage (C-SO₂-N) at ~125–135 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₈N₂O₂S) with <2 ppm mass error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, cyclooxygenase) based on structural analogs .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., esterase activity with 4-nitrophenyl acetate) .
    • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
  • Control Experiments : Compare activity against reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to establish baseline efficacy .

Advanced Research Questions

Q. What computational strategies can predict the reaction mechanism of sulfonamide bond formation in this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies .
    • Simulate solvent effects with the conductor-like polarizable continuum model (CPCM) .
  • Kinetic Studies : Perform Eyring plot analysis to derive thermodynamic parameters (ΔH‡, ΔS‡) from temperature-dependent reaction rates .

Q. How can molecular docking resolve contradictions in observed vs. predicted binding modes?

Methodological Answer:

  • Docking Workflow :
    • Prepare the ligand (sulfonamide) and protein (e.g., carbonic anhydrase II) using AutoDock Tools.
    • Perform flexible docking with Lamarckian genetic algorithms to account for side-chain mobility .
  • Validation :
    • Compare docking poses with crystallographic data (if available).
    • Use molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability over 100 ns trajectories .

Q. What experimental approaches address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Data Harmonization :
    • Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature).
    • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Controlled Variable Testing :
    • Test if trace impurities (e.g., residual solvents) alter NMR/UV-Vis spectra .
    • Compare crystallographic data from multiple batches to identify polymorphic variations .

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